Boc-2,3-Dimethyl-D-Phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

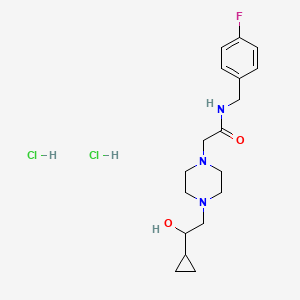

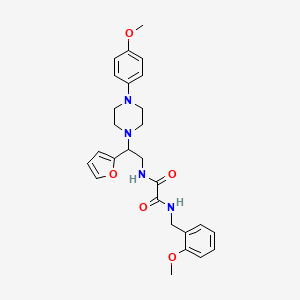

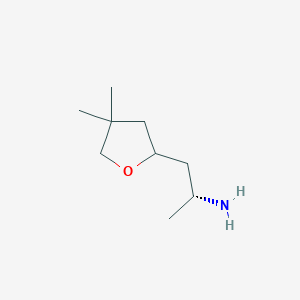

Boc-2,3-Dimethyl-D-phenylalanine is a chemical compound with the CAS Number: 1213051-27-4 and a molecular weight of 293.36 . Its IUPAC name is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,3-dimethylphenyl)propanoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C16H23NO4 . The InChI code for this compound is 1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 .

Physical And Chemical Properties Analysis

This compound is a solid compound . It is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

Photoactivatable Analogue of Phenylalanine : Boc-2,3-Dimethyl-D-Phenylalanine was utilized in the synthesis of a photoactivatable, carbene-generating analogue of phenylalanine, which was then used for misaminoacylation of tRNA, demonstrating potential in the study of protein synthesis and molecular biology (Baldini et al., 1988).

Native Chemical Ligation : This compound facilitated the development of a native chemical ligation method at phenylalanine, a technique important in peptide synthesis and the study of protein structure and function (Crich & Banerjee, 2007).

Peptide Synthesis : It has been used in the preparation of analogs of angiotensin I, contributing to the field of peptide drug development (Cushman & Lee, 1992).

Amino Acid Synthesis and Modification : The synthesis of a variety of NH-Boc- or NH-Fmoc-protected l-phenylalanines with different functionalities demonstrated its role in the modification of amino acids, which is crucial in drug research and development of therapeutic peptides (Illuminati et al., 2022).

Conformational Studies of Peptides : Boc-protected phenylalanine derivatives have been used in studies of peptide conformations, aiding in the understanding of peptide structure and function (Peggion et al., 1974).

Drug Delivery and Pharmacokinetics : In drug delivery research, N-t-butoxycarbonyl-phenylalanine was used in the development of a polymeric micellar formulation of dimethoxycurcumin, showing potential in cancer therapy (Liu et al., 2015).

Safety and Hazards

Boc-2,3-Dimethyl-D-Phenylalanine has some safety considerations. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Boc-2,3-Dimethyl-D-Phenylalanine is a complex organic compound that primarily targets amino functions . This compound plays a pivotal role in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .

Mode of Action

The mode of action of this compound involves the protection of amino functions . The compound is used to convert an amino function into a carbamate . This conversion is generally the first option when there is a need to protect an amino function .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of multifunctional targets . The compound facilitates the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the protection of amino functions . This results in the facilitation of the synthesis of multifunctional targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Boc-2,3-Dimethyl-D-Phenylalanine are largely determined by its structure and the presence of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This group is stable under most conditions, making it suitable for use in complex biochemical reactions .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to phenylalanine, it may interact with similar cellular processes. Phenylalanine is involved in the synthesis of proteins and neurotransmitters, playing a crucial role in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The Boc group can be removed under acidic conditions, releasing the protected amine . This process is crucial in peptide synthesis, where the Boc group protects the amine from unwanted reactions .

Metabolic Pathways

Phenylalanine, the parent compound, is involved in several important metabolic pathways, including the synthesis of tyrosine, dopamine, and other neurotransmitters .

properties

IUPAC Name |

(2R)-3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEUVXSPNWWCBP-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-cinnamamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2628975.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)

![2-(isopropylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2628985.png)

![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2628989.png)

![4-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2628990.png)